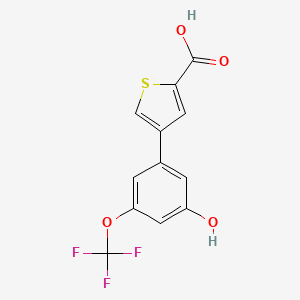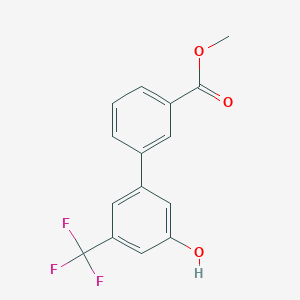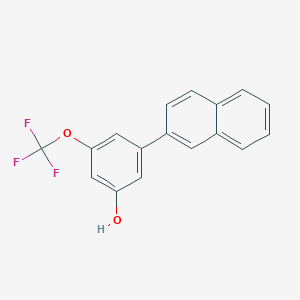
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% (5-TFMFP) is a fluorinated phenol compound that has been studied for its potential applications in scientific research. 5-TFMFP is a highly fluorinated substance that has been found to have unique properties that make it an attractive option for a variety of laboratory experiments.
Mecanismo De Acción
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% is believed to act as an inhibitor of enzymes and cell growth by binding to the active sites of the target proteins or enzymes. By binding to the active sites, it prevents the proteins or enzymes from carrying out their normal functions. Additionally, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% is believed to be able to penetrate cell membranes more effectively than other compounds due to its highly fluorinated nature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been observed to have an inhibitory effect on enzymes and cell growth, as well as an ability to penetrate cell membranes more effectively than other compounds. Additionally, it has been observed to have an anti-inflammatory effect in certain animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has several advantages that make it an attractive option for laboratory experiments. It is highly stable and has a long shelf life, making it easy to store and use for long periods of time. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for experiments.
However, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% also has several limitations that must be taken into consideration when using it for laboratory experiments. It is a highly fluorinated compound, which can be toxic if not handled properly. Additionally, it is not as well-studied as other compounds, so its effects on organisms may be unknown.
Direcciones Futuras
There are several potential future directions for 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% research. One potential direction is to further study its effects on enzymes and cell growth, as well as its ability to penetrate cell membranes. Additionally, further research could be done on its potential applications in drug delivery, as well as its potential anti-inflammatory effects. Finally, further research could be done on its potential toxicity and its effects on organisms.
Métodos De Síntesis
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized through a variety of methods. The most common approach is the reaction of 2,4,6-trifluorotoluene with 3-trifluoromethylphenol in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide. This reaction is typically carried out at temperatures ranging from 100 to 150°C, and the reaction time can range from several hours to several days, depending on the desired yield.
Aplicaciones Científicas De Investigación
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as an inhibitor of enzymes, such as phosphatases, proteases, and kinases, and has been found to be especially effective against protein kinases. It has also been used as an inhibitor of certain types of cell growth, such as cancer cell growth, and as an inhibitor of gene expression. Additionally, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in drug delivery, as it has been found to be able to penetrate cell membranes more effectively than other compounds.
Propiedades
IUPAC Name |
3-(trifluoromethyl)-5-(2,4,6-trifluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6O/c14-8-4-10(15)12(11(16)5-8)6-1-7(13(17,18)19)3-9(20)2-6/h1-5,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKLNGNGEMLUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686648 |
Source


|
| Record name | 2',4',6'-Trifluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-36-6 |
Source


|
| Record name | 2',4',6'-Trifluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

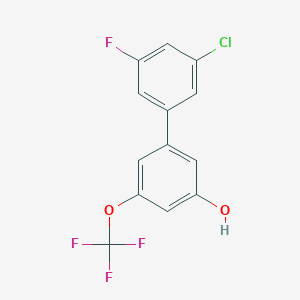


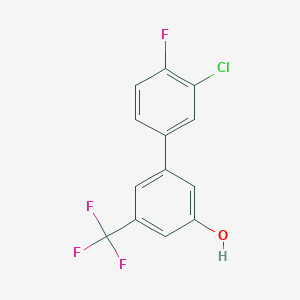

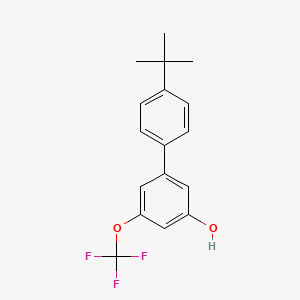
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)
